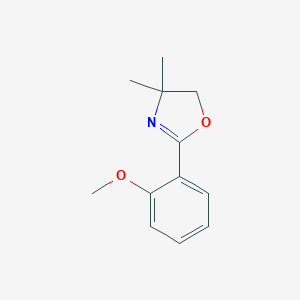

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDUNGBWVZKWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206225 | |

| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-33-1 | |

| Record name | 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057598331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57598-33-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3076TTS1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the most common and effective synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

2-Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in the scientific community. Their utility spans from serving as protecting groups for carboxylic acids to acting as chiral auxiliaries in asymmetric synthesis. The specific compound, this compound (CAS No. 57598-33-1), is a key building block in the synthesis of more complex molecules and is of particular interest to researchers in drug discovery and development. Its synthesis is typically achieved through the cyclization of an N-(2-hydroxyalkyl)amide, which is itself formed from the corresponding benzoyl chloride and an amino alcohol.

Compound Properties:

| Property | Value |

| CAS Number | 57598-33-1[1][2] |

| Molecular Formula | C₁₂H₁₅NO₂[1][2] |

| Molecular Weight | 205.25 g/mol [1][2] |

Synthetic Pathways

The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the formation of an intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, from 2-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol. The subsequent step is the cyclization of this intermediate to yield the desired oxazoline.

Caption: General synthetic scheme for this compound.

An alternative, though less common, approach involves the direct reaction of 2-methoxybenzonitrile with 2-amino-2-methyl-1-propanol, often catalyzed by a Lewis acid.

Experimental Protocols

The following protocols are based on established methods for the synthesis of structurally similar 2-oxazolines and represent a reliable approach to obtaining this compound.[3]

Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxybenzoyl chloride | 170.59 | 17.06 g | 0.10 |

| 2-Amino-2-methyl-1-propanol | 89.14 | 9.81 g | 0.11 |

| Triethylamine | 101.19 | 12.14 g | 0.12 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

To a stirred solution of 2-amino-2-methyl-1-propanol (9.81 g, 0.11 mol) and triethylamine (12.14 g, 0.12 mol) in dichloromethane (150 mL) at 0 °C, a solution of 2-methoxybenzoyl chloride (17.06 g, 0.10 mol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Synthesis of this compound (Final Product)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | 237.29 | 23.73 g | 0.10 |

| Thionyl chloride (SOCl₂) | 118.97 | 14.28 g | 0.12 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

To a solution of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (23.73 g, 0.10 mol) in dichloromethane (200 mL) at 0 °C, thionyl chloride (14.28 g, 0.12 mol) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

The reaction mixture is carefully poured into a saturated aqueous solution of NaHCO₃ to neutralize the excess thionyl chloride and HCl generated.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The following tables summarize the expected analytical data for the final product. These are predicted based on the known spectral data of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.65 | m | 1H | Ar-H |

| 7.40 - 7.30 | m | 1H | Ar-H |

| 7.05 - 6.90 | m | 2H | Ar-H |

| 4.10 | s | 2H | -CH₂- |

| 3.85 | s | 3H | -OCH₃ |

| 1.35 | s | 6H | -C(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=N |

| 157.0 | Ar-C-O |

| 131.5 | Ar-CH |

| 129.0 | Ar-CH |

| 121.0 | Ar-C |

| 120.5 | Ar-CH |

| 111.0 | Ar-CH |

| 79.5 | -O-CH₂- |

| 67.0 | -C(CH₃)₂ |

| 55.5 | -OCH₃ |

| 28.5 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy (ATR):

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~1645 | C=N stretch (oxazoline)[4] |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

| ~1020 | C-O stretch (aliphatic ether) |

Mass Spectrometry (MS):

| m/z | Assignment |

| 205.11 | [M]⁺ |

| 135.05 | [M - C₄H₈NO]⁺ (loss of dimethyl-oxazoline fragment) |

Safety Precautions

-

2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride must be conducted in a well-ventilated fume hood, and appropriate PPE must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize inhalation.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a straightforward and reproducible process for researchers in organic and medicinal chemistry. The two-step method involving the formation of an amide intermediate followed by cyclization offers a reliable route to this valuable compound. The provided experimental protocols and characterization data serve as a comprehensive guide for the successful synthesis and identification of the target molecule. Careful adherence to safety precautions is essential when handling the reagents involved in this synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (CAS No. 57598-33-1). This heterocyclic compound is a key intermediate and directing group in modern organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the unique electronic and steric properties conferred by the oxazoline ring in conjunction with the methoxy-substituted phenyl group. This document details its physical characteristics, spectroscopic signature, synthesis protocols, and core chemical reactivity, with a focus on its application in directed ortho-metalation. All quantitative data are summarized in tabular format, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Core Chemical and Physical Properties

This compound is a white to cream-colored solid at room temperature.[1] Its core structure consists of a 4,4-dimethyl-2-oxazoline ring attached to a 2-methoxyphenyl group. The oxazoline moiety is a synthetically versatile functional group that can act as a protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a powerful directing group for C-H activation.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][3] |

| Molecular Weight | 205.25 g/mol | [2][3] |

| Appearance | White to cream/pink solid | [1] |

| Melting Point | 71-74 °C | [3] |

| Assay | ≥98% | [3] |

| Functional Groups | Oxazoline, Ether | [3] |

Table 2: Compound Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 57598-33-1 | [2][3] |

| IUPAC Name | 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | [1] |

| MDL Number | MFCD00151837 | [3] |

| InChI | 1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | [3] |

| SMILES | COc1ccccc1C2=NC(C)(C)CO2 | [3] |

Spectroscopic and Analytical Data

While a complete, publicly available set of experimental spectra for this specific compound is limited, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogs.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons (Ar-H): ~6.9-7.8 ppm (multiplets, 4H). CH₂ (oxazoline ring): ~4.1 ppm (singlet, 2H). OCH₃: ~3.9 ppm (singlet, 3H). C(CH₃)₂: ~1.4 ppm (singlet, 6H). |

| ¹³C NMR | C=N (oxazoline): ~164 ppm. Aromatic Carbons: ~110-158 ppm. Quaternary C (oxazoline): ~79 ppm. CH₂ (oxazoline): ~67 ppm. OCH₃: ~56 ppm. C(CH₃)₂: ~28 ppm. |

| FT-IR (cm⁻¹) | C=N Stretch: ~1640-1660. C-O-C (ether & oxazoline): ~1240 (asymmetric), ~1020 (symmetric). Ar-H Bending: ~750-800. C-H Stretch (aliphatic/aromatic): ~2850-3100. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 205. Key Fragments: Loss of methyl (m/z=190), fragments corresponding to the methoxyphenyl moiety (e.g., m/z=135) and the dimethyl oxazoline portion. |

Synthesis and Experimental Protocols

The most common and direct synthesis of 2-aryl-oxazolines involves the cyclization of an N-(2-hydroxyalkyl)amide, which is itself formed from the reaction of a carboxylic acid derivative and an amino alcohol.

Synthesis Workflow Diagram

Caption: General two-step synthesis of the target oxazoline.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for oxazoline synthesis.

-

Step 1: Amide Formation.

-

To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo to yield crude 2-methoxybenzoyl chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate.

-

-

Step 2: Cyclization to Oxazoline.

-

Dissolve the crude hydroxy-amide from Step 1 in anhydrous DCM and cool to 0 °C.

-

Add thionyl chloride (1.5 eq) dropwise.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into an ice-cold saturated solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethyl acetate/hexanes to afford the pure this compound.[1]

-

Chemical Reactivity and Applications

Directed ortho-Metalation (DoM)

A primary application of 2-aryl-oxazolines is their function as powerful directed metalation groups (DMGs).[4] The oxazoline nitrogen and the ortho-methoxy group can chelate an organolithium reagent (e.g., n-BuLi or s-BuLi), directing deprotonation specifically to the C6 position of the phenyl ring—the position ortho to the oxazoline substituent.[4][5] This regioselectivity is difficult to achieve via classical electrophilic aromatic substitution. The resulting aryllithium species is a versatile nucleophile that can react with a wide range of electrophiles.

Caption: Reaction pathway for directed ortho-metalation and functionalization.

Experimental Protocol: ortho-Lithiation and Electrophilic Quench

This is a general procedure for the ortho-functionalization of the title compound.

-

Lithiation:

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe.

-

Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

-

Electrophilic Quench:

-

Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde, or trimethylsilyl chloride; 1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the crude product via column chromatography to isolate the ortho-functionalized oxazoline.

-

Role as a Chiral Auxiliary Precursor

While the title compound is achiral, the oxazoline scaffold is fundamental to many chiral auxiliaries used in asymmetric synthesis.[6][7][8] Chiral versions are typically synthesized from chiral amino alcohols. The principle involves temporarily attaching the chiral oxazoline to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal an enantiomerically enriched product.

Caption: Conceptual workflow for using an oxazoline as a chiral auxiliary.

Safety and Handling

This compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (N95 or equivalent), should be used during handling.[3] Store in a cool, dry, well-ventilated area away from incompatible materials. It is classified as a combustible solid.[3]

Conclusion

This compound is a valuable synthetic building block whose chemical properties are dominated by the interplay between the phenyl ring, the methoxy substituent, and the oxazoline heterocycle. Its primary utility lies in its capacity to act as a highly effective directing group for ortho-lithiation, enabling regioselective functionalization of the aromatic ring. The foundational principles of its synthesis and reactivity, detailed in this guide, provide a framework for its application in the targeted synthesis of complex organic molecules. Further research into chiral variants and their catalytic applications continues to expand the utility of this important class of compounds.

References

- 1. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 98 57598-33-1 [sigmaaldrich.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (CAS 57598-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, identified by CAS number 57598-33-1. This oxazoline derivative is a key intermediate in organic synthesis, particularly in the formation of sterically hindered amides and as a ligand in asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a white to cream or pink solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 57598-33-1 | |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | |

| Appearance | White to cream/pink solid | [1] |

| Melting Point | 71-74 °C | |

| Boiling Point | 311.5 °C at 760 mmHg | |

| Density | 1.08 g/cm³ |

Table 2: Chemical Identifiers

| Identifier | Value |

| InChI | 1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 |

| InChI Key | ZGDUNGBWVZKWGE-UHFFFAOYSA-N |

| SMILES | COc1ccccc1C1=NC(C)(C)CO1 |

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: formation of an N-(2-hydroxyethyl)amide intermediate, followed by its cyclization to the oxazoline.

References

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a heterocyclic compound with significant potential in various scientific domains. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, catalysis, and drug development.

Core Compound Properties

This compound is a white to cream/pink solid organic compound.[1] Key quantitative data and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 205.25 g/mol | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | |

| CAS Number | 57598-33-1 | |

| Melting Point | 71-74 °C | |

| Appearance | White to cream/pink solid | [1] |

Synthesis of this compound

The synthesis of 2-oxazolines is a well-established area of organic chemistry, with several methodologies available. For this compound, a common and effective approach involves the cyclization of a β-hydroxy amide, which can be formed from the corresponding carboxylic acid and amino alcohol.

Experimental Protocol: Synthesis from o-Anisic Acid and 2-Amino-2-methyl-1-propanol

This protocol is based on established methods for the synthesis of 2-aryl-oxazolines from carboxylic acids and amino alcohols.

Materials:

-

o-Anisic acid

-

2-Amino-2-methyl-1-propanol

-

Thionyl chloride (SOCl₂) or a suitable dehydrating agent (e.g., triflic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Step 1: Formation of the N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide Intermediate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-anisic acid in an anhydrous solvent.

-

Slowly add thionyl chloride to the solution at 0 °C to form the corresponding acyl chloride in situ. Stir the reaction mixture for 1-2 hours at room temperature.

-

In a separate flask, dissolve 2-amino-2-methyl-1-propanol and a base (e.g., triethylamine) in the same anhydrous solvent.

-

Slowly add the acyl chloride solution to the amino alcohol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy amide intermediate.

Step 2: Cyclization to this compound

-

Dissolve the crude β-hydroxy amide from Step 1 in an anhydrous solvent.

-

Add a dehydrating agent. A common method involves the use of thionyl chloride, which converts the hydroxyl group into a good leaving group, facilitating intramolecular cyclization. Alternatively, a catalytic amount of a strong acid like triflic acid can promote dehydrative cyclization.[1]

-

If using thionyl chloride, add it slowly at 0 °C and then heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with a base.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented, the broader class of 2-oxazoline compounds has significant utility in several areas of chemical research and drug development.

Asymmetric Catalysis

Chiral 2-oxazolines are widely employed as ligands in asymmetric catalysis.[3] The nitrogen atom of the oxazoline ring can coordinate with a metal center, and the substituents on the ring can create a chiral environment, enabling enantioselective transformations. Given its structure, this compound could potentially be used to synthesize chiral ligands for various metal-catalyzed reactions, such as hydrogenations, cycloadditions, and allylic alkylations.

Polymer Chemistry and Biomedical Applications

2-Oxazolines can undergo cationic ring-opening polymerization to form poly(2-oxazoline)s (POx). These polymers are considered "pseudo-peptides" and have gained attention as biomaterials due to their biocompatibility, low immunogenicity, and tunable properties. POx-based materials are being explored for applications in drug delivery, gene therapy, and tissue engineering. This compound could serve as a monomer to introduce specific aromatic and steric properties into POx polymers, potentially influencing their self-assembly, drug-loading capacity, and release kinetics.

Synthetic Intermediates

This compound may also serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been noted that this compound may be used in the preparation of 2-tert-butyl benzamides.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound from o-anisic acid and 2-amino-2-methyl-1-propanol.

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a versatile chemical entity with a well-defined set of properties and established synthetic routes. While its direct applications are still emerging, its structural features make it a promising candidate for the development of novel catalysts, functional polymers for biomedical use, and as a key building block in organic synthesis. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their respective fields.

References

A Technical Guide to the Anticipated Biological Activity and Proposed Investigational Strategy for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a heterocyclic compound identified by the CAS Number 57598-33-1.[1][2][3] Primarily, this compound has been utilized as a ligand in the field of asymmetric catalysis. However, the foundational oxazoline scaffold is a recurring motif in a multitude of biologically active compounds, suggesting that this particular derivative may harbor untapped therapeutic potential.[4] The oxazoline ring system is a core structural component in various natural products and synthetic molecules that exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[4]

This document outlines the potential biological relevance of this compound based on the activities of structurally related compounds. It serves as a technical guide, proposing a comprehensive strategy for the initial investigation of its mechanism of action.

The Oxazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazoline ring is a five-membered heterocyclic moiety that is prevalent in numerous biologically active molecules.[4] Its structural rigidity and capacity for stereospecific interactions make it an attractive scaffold for the design of novel therapeutic agents. Research into various substituted oxazolines has revealed a broad spectrum of biological activities, including but not limited to:

-

Anticancer/Cytotoxic Effects: Certain oxazoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][6]

-

Antioxidant Properties: The oxazoline structure has been incorporated into molecules with notable antioxidant and radical scavenging capabilities.[5][6]

-

Anti-inflammatory Action: The isoxazoline variant of this scaffold is found in compounds that act as COX-1 and COX-2 inhibitors.[7]

-

Antimicrobial and Antiviral Activity: The heterocyclic nature of oxazolines has been exploited in the development of antibacterial, antifungal, and antiviral agents.[4][8]

Given the established biological significance of the oxazoline core, a systematic evaluation of this compound is warranted to elucidate its potential pharmacological profile.

Proposed Investigational Workflow

To ascertain the biological mechanism of action of this compound, a multi-tiered investigational approach is proposed. This workflow is designed to first screen for broad biological activity and then to progressively narrow the focus to a specific mechanism of action.

References

- 1. scbt.com [scbt.com]

- 2. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. aobchem.com [aobchem.com]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 7. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Aryl-2-Oxazolines: Synthesis, Catalytic Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, applications in asymmetric catalysis, and biological activities of 2-aryl-2-oxazolines. This class of compounds has garnered significant attention in the scientific community due to their versatile applications as chiral ligands in stereoselective synthesis and as scaffolds in medicinally active molecules. This document details key experimental protocols, presents quantitative data in structured tables for easy comparison, and utilizes visualizations to elucidate complex reaction mechanisms and workflows.

Synthesis of 2-Aryl-2-Oxazolines

The synthesis of 2-aryl-2-oxazolines can be achieved through several reliable methods, primarily involving the cyclization of a precursor containing both the aryl and the latent oxazoline moiety. The most common strategies start from aromatic nitriles, carboxylic acids, or amides.

From Aromatic Nitriles and Amino Alcohols

A widely employed and atom-economical method for synthesizing 2-aryl-2-oxazolines is the direct condensation of an aromatic nitrile with a 2-amino alcohol. This reaction is typically catalyzed by a Lewis acid and often requires elevated temperatures.

Experimental Protocol: Synthesis of 2-Phenyl-2-oxazoline from Benzonitrile and Ethanolamine

A mixture of benzonitrile (1.0 mmol), 2-aminoethanol (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 5 mol%) in a suitable solvent like chlorobenzene (5 mL) is heated to reflux under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford the pure 2-phenyl-2-oxazoline.

Table 1: Synthesis of 2-Aryl-2-Oxazolines from Nitriles

| Entry | Aryl Nitrile | Amino Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzonitrile | Ethanolamine | ZnCl₂ | Chlorobenzene | 130 | 24 | 85 | |

| 2 | 4-Methoxybenzonitrile | Ethanolamine | Cd(OAc)₂ | Toluene | 110 | 12 | 92 | |

| 3 | 2-Nitrobenzonitrile | (S)-2-Amino-1-propanol | In(OTf)₃ | Dichloromethane | reflux | 8 | 88 | |

| 4 | 3-Cyanopyridine | Ethanolamine | Cu(OTf)₂ | Toluene | 110 | 10 | 75 |

From Aromatic Carboxylic Acids

Another common route involves the condensation of an aromatic carboxylic acid with a 2-amino alcohol, followed by cyclization of the intermediate N-(2-hydroxyethyl)amide. The cyclization step often requires a dehydrating agent.

Experimental Protocol: Synthesis of 2-Aryl-2-Oxazolines from Carboxylic Acids

An aromatic carboxylic acid (1.0 mmol) is reacted with an excess of a 2-amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 5.0 mmol) under microwave irradiation at 170 °C in an open vessel for 15-40 minutes. The excess amino alcohol acts as both a reactant and a solvent. After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel.

Table 2: Synthesis of 2-Aryl-2-Oxazolines from Carboxylic Acids

| Entry | Aryl Carboxylic Acid | Amino Alcohol | Method | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Benzoic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | 170 | 15 min | 85 | |

| 2 | 4-Chlorobenzoic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | 170 | 15 min | 92 | |

| 3 | Phenylacetic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | 170 | 40 min | 73 | |

| 4 | 2-Naphthoic acid | L-Threonine | SOCl₂ | Reflux | 4 h | 89 |

Diagram 1: General Synthetic Routes to 2-Aryl-2-Oxazolines

Caption: Key synthetic pathways to 2-aryl-2-oxazolines.

Applications in Asymmetric Catalysis

Chiral 2-aryl-2-oxazolines are privileged ligands in asymmetric catalysis. They are often incorporated into bidentate or tridentate ligand frameworks, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), which can coordinate to a metal center and create a chiral environment for highly enantioselective transformations.

Asymmetric Heck Reaction

The palladium-catalyzed asymmetric Heck reaction is a powerful tool for the construction of C-C bonds with concomitant formation of a new stereocenter. Chiral PHOX ligands are particularly effective in this transformation.

Experimental Protocol: Asymmetric Heck Reaction

In a flame-dried Schlenk tube under an inert atmosphere, a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the chiral PHOX ligand (3 mol%) are dissolved in a degassed solvent (e.g., THF). The aryl triflate (1.0 mmol), the alkene (5.0 mmol), and a base (e.g., N,N-diisopropylethylamine, 3.0 mmol) are then added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC). The mixture is then diluted with diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis after purification by column chromatography.

Table 3: Asymmetric Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate

| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | (S)-tBu-PHOX | DIPEA | THF | 60 | 24 | 85 | 96 | |

| 2 | Cyclopropyl-PHOX | DIPEA | Toluene | 25 | 18 | 92 | 98 | |

| 3 | HetPHOX | Proton Sponge | Dioxane | 80 | 48 | 78 | 94 |

Diagram 2: Catalytic Cycle of the Asymmetric Heck Reaction

Caption: Mechanism of the Pd-catalyzed Heck reaction.

Asymmetric Henry Reaction

The copper-catalyzed asymmetric Henry (nitroaldol) reaction is a valuable method for the enantioselective synthesis of β-nitro alcohols. Chiral BOX ligands are highly effective in this reaction.

Experimental Protocol: Asymmetric Henry Reaction

To a mixture of the chiral BOX ligand (5.5 mol%) and Cu(OAc)₂·H₂O (5.0 mol%) in ethanol (0.5 M) is added the aldehyde (1.0 mmol) and nitromethane (10.0 mmol). The reaction is stirred at room temperature for 24-72 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Table 4: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

| Entry | Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Ph-BOX | Cu(OAc)₂·H₂O | EtOH | RT | 24 | 85 | 74 | |

| 2 | t-Bu-BOX | Cu(OAc)₂·H₂O | EtOH | RT | 24 | 82 | 65 | |

| 3 | Inda-BOX | Cu(OAc)₂·H₂O | EtOH | RT | 24 | 91 | 81 | |

| 4 | Aza-BOX | Cu(OTf)₂ | THF | -20 | 48 | 88 | 92 |

Biological Activity of 2-Aryl-2-Oxazolines

2-Aryl-2-oxazolines and their derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported the in vitro antimicrobial activity of 2-aryl-2-oxazolines against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 5: Antimicrobial Activity of 2-Aryl-2-Oxazoline Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 2-(4-Chlorophenyl)-4,4-dimethyl-2-oxazoline | 15.62 | 250 | 62.5 | |

| 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline | 15.62 | 125 | 62.5 | |

| 2-(2-Naphthyl)-4-carboxy-2-oxazoline | 0.5 | >16 | ≤0.03 | |

| 2-(Salicyl)-4-carboxy-2-oxazoline derivative | 2 | >16 | ≤0.25 |

Anticancer Activity

The antiproliferative activity of 2-aryl-2-oxazoline derivatives has been evaluated against several human cancer cell lines, with IC₅₀ values indicating their potency.

Table 6: In Vitro Anticancer Activity of 2-Aryl-2-Oxazoline Analogs (IC₅₀ in µM)

| Compound Analogue | MCF-7 (Breast) | HeLa (Cervical) | NCI-H460 (Lung) | Reference |

| 2-(3-Indolyl)methyl-4,4-dimethyl-2-oxazoline deriv. | 4.5 | - | 7.3 | |

| Thiazolyl-pyrazoline-oxazoline hybrid | 7.21 | - | 2.9 | |

| 6-Aryloxyl substituted quinazoline-oxazoline deriv. | 6.3 (N87) | - | 7.5 (H1975) | |

| triazolo[1,5-c]quinazoline-oxazoline analog | - | >100 | - |

Diagram 3: Workflow for Biological Activity Screening

Spectroscopic and Synthetic Profile of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the oxazoline derivative, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline. The information is curated for professionals in research and development who require detailed structural and procedural information.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 57598-33-1 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Melting Point | 71-74 °C | [1] |

| Appearance | White to cream/pink solid |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 - 7.65 | m | 1H | Aromatic CH |

| 7.40 - 7.30 | m | 1H | Aromatic CH |

| 7.05 - 6.90 | m | 2H | Aromatic CH |

| 4.10 | s | 2H | CH₂ (oxazoline) |

| 3.85 | s | 3H | OCH₃ |

| 1.35 | s | 6H | 2 x CH₃ |

| Note: Predicted values based on typical chemical shifts for this structural class. The exact values may vary depending on the solvent and experimental conditions. |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=N (oxazoline) |

| 157.0 | Aromatic C-O |

| 132.0 | Aromatic CH |

| 130.5 | Aromatic CH |

| 120.0 | Aromatic C (ipso) |

| 111.5 | Aromatic CH |

| 79.0 | O-C(CH₃)₂ (oxazoline) |

| 67.0 | C(CH₃)₂ (oxazoline) |

| 55.5 | OCH₃ |

| 28.5 | 2 x CH₃ |

| Note: Predicted values based on typical chemical shifts for this structural class. The exact values may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1640 | Strong | C=N stretch (oxazoline) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1100 | Strong | C-O stretch (oxazoline) |

| Note: Predicted values based on characteristic group frequencies. |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 205 | High | [M]⁺ (Molecular Ion) |

| 190 | Medium | [M - CH₃]⁺ |

| 148 | High | [M - C(CH₃)₂CH₂O]⁺ |

| 135 | Medium | [2-methoxyphenyl-C≡O]⁺ |

| 107 | Medium | [C₆H₄OCH₃]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| Note: Predicted fragmentation pattern based on the structure and common fragmentation pathways of related compounds. |

Experimental Protocols

Synthesis of this compound

This compound can be prepared in a two-step process from commercially available starting materials.[2]

Step 1: Amide Formation

-

To a solution of o-anisic acid (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a coupling agent like thionyl chloride or oxalyl chloride (1.1 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.

Step 2: Cyclization to Oxazoline

-

Dissolve the crude amide from the previous step in a suitable solvent like dichloromethane.

-

Add a dehydrating/cyclizing agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthetic and characterization workflow for the target molecule.

References

An In-depth Technical Guide to the Safety and Hazards of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the most current SDS from your supplier and follow all applicable safety regulations.

Introduction

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an oxazoline derivative utilized in laboratory settings for the synthesis of other chemical compounds.[1] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known safety and hazard information for this compound, compiled from available safety data sheets and chemical databases.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin and eye irritation, and it may also cause respiratory irritation.[1][2]

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

The GHS label for this chemical includes the following elements:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 2: Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[2][3] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| P280 | Wear protective gloves/ eye protection/ face protection.[2][3] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| P319 | Get medical help if you feel unwell.[2] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |

| P332 + P317 | If skin irritation occurs: Get medical help.[2] |

| P337 + P317 | If eye irritation persists: Get medical help.[2] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| Disposal | |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[2] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] There is no specific quantitative data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound in the public domain.

While data for this specific molecule is lacking, studies on other substituted oxazolines and oxazolidines can provide some context. For instance, some oxazolidine derivatives have shown low to moderate acute oral and dermal toxicity in animal studies.[5] However, it is crucial to note that toxicity can vary significantly with substitution patterns, and therefore, direct extrapolation of toxicity data is not advisable. Acute toxicity studies on some 2,4-substituted oxazolone derivatives have indicated low toxicity in mice.[6]

Physical and Chemical Properties

A summary of the available physical and chemical properties is presented below.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][7] |

| Molecular Weight | 205.25 g/mol | [1][7] |

| Appearance | White to cream/pink solid | |

| Melting Point | 71-74 °C | [1] |

| Flash Point | Not applicable | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available in the reviewed literature. However, standardized guidelines for assessing skin and eye irritation are well-established and would be applicable. These include:

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This guideline describes an in vitro procedure that can be used to assess the skin irritation potential of chemicals.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion. This guideline details the in vivo procedure for assessing the eye irritation and corrosion potential of a substance using albino rabbits.

It is recommended that any safety testing of this compound be conducted in accordance with these or other relevant, validated regulatory guidelines.

Safe Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, and open flames.[8]

-

Use non-sparking tools.[8]

-

Ground and bond containers when transferring material.[4][8]

Storage:

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation occurs. | [3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. | [3][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3][4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: No specific data is available for this compound. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[3][4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material must be disposed of in an approved waste disposal plant.[3]

Conclusion

References

- 1. This compound 98 57598-33-1 [sigmaaldrich.com]

- 2. 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | C12H15NO2 | CID 333189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a heterocyclic compound of interest in various fields of chemical research and development. The document details the primary starting materials, experimental protocols, and quantitative data associated with its preparation.

Overview of Synthetic Pathways

The synthesis of this compound is most commonly achieved through the cyclization of a β-hydroxy amide intermediate. This intermediate is typically formed from the reaction of a 2-methoxybenzoic acid derivative with 2-amino-2-methyl-1-propanol. Two principal pathways originating from common starting materials are outlined below:

-

From 2-Methoxybenzoic Acid: This is a widely used and cost-effective method. The carboxylic acid is first activated, often by conversion to its acyl chloride, which then reacts with 2-amino-2-methyl-1-propanol to form the N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate. Subsequent dehydration and cyclization of this intermediate yield the target oxazoline.

-

From 2-Methoxybenzonitrile: An alternative route involves the direct reaction of 2-methoxybenzonitrile with 2-amino-2-methyl-1-propanol. This method can be advantageous as it bypasses the need for the preparation of a carboxylic acid derivative.

This guide will focus on the more extensively documented route commencing from a 2-methoxybenzoyl derivative and 2-amino-2-methyl-1-propanol.

Starting Materials

The primary reagents required for the synthesis via the carboxylic acid derivative route are detailed in the table below.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Acylating Agent |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | Amino Alcohol |

Experimental Protocols

The synthesis is typically performed in a two-step sequence: formation of the hydroxy amide intermediate followed by its cyclization.

Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (Intermediate)

A common procedure involves the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methyl-1-propanol.[1]

Procedure:

-

A solution of 2-methoxybenzoyl chloride (0.1 mol) in a suitable solvent such as dichloromethane (50 ml) is prepared.

-

To this solution, a solution of 2-amino-2-methyl-1-propanol (0.11 mol) in dichloromethane (50 ml) is added dropwise over a period of 30 minutes at a controlled temperature range of 298–303 K.[1]

-

The reaction mixture is stirred for an additional hour to ensure the completion of the reaction.[1]

-

The solvent is then removed under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent like ethyl acetate to yield the pure N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. A yield of 86.5% has been reported for a similar intermediate.[1]

Synthesis of this compound (Final Product)

The cyclization of the N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate is typically achieved using a dehydrating agent like thionyl chloride.

Procedure:

-

The N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate is dissolved in an appropriate solvent (e.g., dichloromethane).

-

Thionyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0 °C), with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at ambient temperature for a specified period to drive the cyclization.

-

The reaction is then quenched, for instance, by pouring it into water, and the product is extracted.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved through techniques such as column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Not Applicable (liquid) |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 30-31 |

| N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | C₁₃H₁₉NO₃ | 237.29 | Data not available |

| This compound | C₁₂H₁₅NO₂ | 205.25 | 71-74 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group, a singlet for the methylene protons of the oxazoline ring, and a singlet for the two methyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the quaternary carbon and methylene carbon of the oxazoline ring, and the methyl carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Reaction Pathway and Workflow

The synthesis of this compound from 2-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol proceeds through an amide formation followed by an intramolecular cyclization.

References

An In-depth Technical Guide to the Physical Properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a member of the oxazoline class of heterocyclic compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a ligand in catalysis.

Core Physical and Chemical Properties

This compound is a white to cream or pink solid.[2] It is classified as an oxazoline derivative.[1][2] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][3][4][5] |

| Molecular Weight | 205.25 g/mol | [1][3][6] |

| Melting Point | 68-70°C[6], 71-74°C (lit.)[1][7] | [1][6][7] |

| Appearance | White to cream/pink solid | [2] |

| CAS Number | 57598-33-1 | [1][3][4] |

Experimental Protocols

2.1. Synthesis of this compound

A common method for the preparation of this compound involves a two-step process starting from commercially available precursors.[2] The general procedure is adapted from established literature on the synthesis of 2-substituted-2-oxazolines.[2][8]

Step 1: Amide Formation The synthesis begins with the reaction of a carboxylic acid, in this case, o-anisic acid, with an amino alcohol, 2-amino-2-methyl-1-propanol. This reaction is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. For instance, the acid can be reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methylpropan-1-ol to yield an intermediate hydroxy amide.[9]

Step 2: Cyclization (Dehydration) The resulting hydroxy amide intermediate is then cyclized to form the oxazoline ring. This is a dehydration reaction, often promoted by a dehydrating agent or by heating, which removes a molecule of water to facilitate ring closure.

2.2. Characterization Methods

A standard workflow is employed to confirm the identity and purity of the synthesized compound. This involves a combination of physical property measurements and spectroscopic analysis.

Melting Point Determination: The melting point is a crucial indicator of purity. It is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range close to the literature value suggests high purity.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the proton and carbon signals confirm the presence of the methoxyphenyl group, the dimethyl-oxazoline ring, and their connectivity. Although specific spectral data for this exact compound is not detailed in the provided search results, NMR data for similar oxazoline structures are available and serve as a reference.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include those for C=N stretching of the oxazoline ring, C-O-C stretching of the ether group, and aromatic C-H and C=C vibrations.[9][11][12]

Applications and Relevance

Oxazoline derivatives are significant in the field of organic chemistry.[1][2] They are notably used as chiral ligands in asymmetric catalysis, where the stereocenter adjacent to the coordinating nitrogen atom can influence the stereochemical outcome of a reaction.[13] Furthermore, this compound may be used in the preparation of 2-tert-butyl benzamides.[1] The physical properties outlined in this guide are fundamental for its proper handling, storage, and application in these synthetic contexts.

Safety Information

According to safety data, this compound is classified as a warning.[1][7] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][7] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this chemical.[1][7] It is classified as a combustible solid.[1][7]

References

- 1. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 57598-33-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. aobchem.com [aobchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound 98 57598-33-1 [sigmaaldrich.com]

- 8. tu-dresden.de [tu-dresden.de]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Oxazoline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a crucial chiral auxiliary in modern asymmetric synthesis. Its rigid structure and the directing effect of the methoxy group allow for high stereocontrol in the formation of new carbon-carbon bonds, making it an invaluable tool for the synthesis of enantiomerically pure compounds. This document provides detailed application notes, quantitative data, and experimental protocols for its use, particularly in the context of the Meyers asymmetric synthesis of α-alkylated carboxylic acids.

Application Notes

The primary application of this compound is as a chiral auxiliary for the diastereoselective alkylation of prochiral carbonyl compounds. The seminal work by Meyers and colleagues established this methodology, which allows for the synthesis of chiral α-substituted carboxylic acids with high enantiomeric purity.[1]

Mechanism of Stereocontrol:

The high degree of stereocontrol is achieved through a multi-step process:

-

Deprotonation: The α-proton of the alkyl group on the oxazoline is abstracted by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithiated aza-enolate.

-

Chelation: The lithium cation is chelated by the nitrogen atom of the oxazoline ring and the oxygen atom of the methoxy group on the phenyl ring. This chelation creates a rigid, planar, five-membered ring system that effectively blocks one face of the aza-enolate.

-

Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach the aza-enolate from the less sterically hindered face, leading to a highly diastereoselective alkylation.

-

Hydrolysis: The resulting alkylated oxazoline is then hydrolyzed under acidic conditions to yield the desired chiral carboxylic acid, regenerating the chiral auxiliary.

Advantages:

-

High Diastereoselectivity: The chelation-controlled mechanism leads to excellent diastereoselectivity in the alkylation step.

-

Predictable Stereochemistry: The stereochemical outcome of the reaction is highly predictable.

-

Versatility: A wide range of electrophiles can be used, allowing for the synthesis of a diverse array of chiral carboxylic acids.

-

Auxiliary Recovery: The chiral auxiliary can be recovered and reused.

Quantitative Data

The following table summarizes representative quantitative data for the asymmetric alkylation of this compound with various electrophiles.

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | CH₃I | CH₃ | 92 | >99 |

| 2 | CH₃CH₂I | CH₃CH₂ | 95 | 98 |

| 3 | CH₃(CH₂)₂CH₂Br | CH₃(CH₂)₂CH₂ | 99 | 97 |

| 4 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 98 | 97 |

| 5 | PhCH₂Br | PhCH₂ | 99 | 98 |

| 6 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 98 | 95 |

Data sourced from Meyers, A. G., et al. J. Am. Chem. Soc.

Experimental Protocols

Asymmetric Alkylation of this compound

This protocol is a general procedure for the diastereoselective alkylation of the chiral oxazoline.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Alkyl halide (electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Aza-enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated aza-enolate.

-

Alkylation: Add the alkyl halide (1.2 eq.) neat or as a solution in anhydrous THF to the aza-enolate solution at -78 °C. The reaction mixture is typically stirred at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis of the Alkylated Oxazoline to the Chiral Carboxylic Acid

This protocol describes the cleavage of the oxazoline ring to yield the final carboxylic acid product.

Materials:

-

Alkylated this compound

-

Aqueous hydrochloric acid (e.g., 3 M HCl)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Hydrolysis: Dissolve the purified alkylated oxazoline in a suitable solvent (e.g., ethanol or THF) and add an equal volume of aqueous hydrochloric acid (3 M).

-

Heating: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate to remove the chiral auxiliary.

-

Isolation of Carboxylic Acid: The aqueous layer contains the hydrochloride salt of the amino alcohol auxiliary and the desired carboxylic acid. To isolate the carboxylic acid, make the aqueous layer basic (pH > 9) with a saturated NaHCO₃ solution and extract with diethyl ether to remove any remaining auxiliary. Then, acidify the aqueous layer to pH < 2 with concentrated HCl and extract the carboxylic acid with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts containing the carboxylic acid, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified chiral carboxylic acid.

Visualizations

Caption: Experimental workflow for the asymmetric synthesis of α-alkylated carboxylic acids.

Caption: Logical relationship of stereocontrol in the Meyers asymmetric alkylation.

References

Application Notes and Protocols for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline as a chiral auxiliary in asymmetric synthesis. Detailed protocols for the synthesis of the auxiliary, its application in the enantioselective alkylation of alkanoic acids, and the subsequent recovery of the chiral product are provided.

Introduction

This compound is a chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of reactions.[1] Developed by Meyers and colleagues, this methodology allows for the synthesis of enantiomerically enriched α-substituted alkanoic acids from simple starting materials.[1] The principle of this method lies in the temporary incorporation of the chiral oxazoline auxiliary, which directs the approach of an electrophile to one face of a metalated intermediate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired chiral carboxylic acid with high enantiomeric purity.[1]

Synthesis of the Chiral Auxiliary

The chiral auxiliary, this compound, can be prepared from commercially available starting materials. The synthesis involves the condensation of 2-methoxybenzoic acid with a chiral amino alcohol.

Protocol: Synthesis of this compound

Application in Asymmetric Alkylation

A primary application of this compound is in the asymmetric synthesis of α-alkylated carboxylic acids. The process involves the formation of a 2-alkyloxazoline, followed by metalation and subsequent alkylation, which proceeds with high diastereoselectivity. The final step is the hydrolysis of the alkylated oxazoline to yield the chiral carboxylic acid.

Experimental Workflow for Asymmetric Alkylation

Caption: Workflow for the asymmetric synthesis of α-alkylated carboxylic acids.

Quantitative Data for Asymmetric Alkylation

The following table summarizes the results obtained for the asymmetric alkylation of various 2-alkyloxazolines derived from this compound.

| Entry | R (in R-CH2-COOH) | R' (in R'-X) | Yield of Alkylated Oxazoline (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess of Acid (ee, %) |

| 1 | H | CH₃I | 95 | >98 | 75 |

| 2 | H | C₂H₅I | 93 | >98 | 78 |

| 3 | H | n-C₄H₉I | 96 | >98 | 80 |

| 4 | CH₃ | CH₃I | 85 | >98 | 85 |

| 5 | CH₃ | C₂H₅I | 88 | >98 | 87 |

Data is based on the seminal work by Meyers et al. and represents typical outcomes.[1]

Protocol: Asymmetric Alkylation of Propanoic Acid

This protocol details the synthesis of (S)-2-methylpentanoic acid, illustrating the general procedure.

Step 1: Formation of 2-(Ethyl)-2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline

Step 2: Diastereoselective Alkylation

-